![molecular formula C11H6N4S B1380170 5-cyanobenz[4,5]isothiazolo[3,2-a]pyridine CAS No. 877928-42-2](/img/structure/B1380170.png)

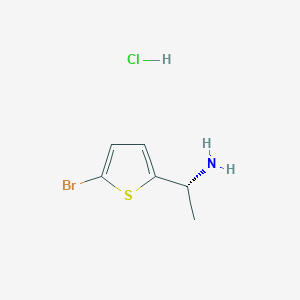

5-cyanobenz[4,5]isothiazolo[3,2-a]pyridine

Vue d'ensemble

Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are a basic scaffold found in many natural compounds such as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring .

Molecular Structure Analysis

Thiazoles have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms .Applications De Recherche Scientifique

Activité antimicrobienne

Les dérivés thiazoliques sont connus pour leurs propriétés antimicrobiennes. Le composé en question peut être synthétisé et modifié pour améliorer son efficacité contre une gamme de pathogènes microbiens. Des recherches indiquent que les composés thiazoliques présentent une activité significative contre les bactéries et les champignons, ce qui en fait des candidats potentiels pour le développement de nouveaux agents antimicrobiens .

Propriétés anticancéreuses

Le motif structural du thiazole est présent dans plusieurs agents anticancéreux. Des modifications à différentes positions du cycle thiazolique, telles que l'incorporation de la partie benzodiazole, ont montré une augmentation de la cytotoxicité contre diverses lignées cellulaires cancéreuses. Cela suggère que 5-cyanobenz[4,5]isothiazolo[3,2-a]pyridine pourrait être un échafaudage précieux pour le développement de nouveaux médicaments anticancéreux .

Activité anti-Alzheimer

Les dérivés thiazoliques ont été étudiés pour leur rôle potentiel dans le traitement de la maladie d'Alzheimer. La capacité à franchir la barrière hémato-encéphalique et à interagir avec les cibles du système nerveux central fait des composés à base de thiazole, y compris notre composé d'intérêt, des candidats prometteurs pour le développement de médicaments anti-Alzheimer .

Effets antihypertenseurs

Les composés contenant le cycle thiazole ont été associés à une activité antihypertensive. La présence du groupe benzodiazole peut encore contribuer à cette activité, offrant une voie pour la création de nouveaux médicaments antihypertenseurs .

Capacités antioxydantes

Les propriétés antioxydantes des thiazoles sont bien documentéesThis compound pourrait être exploré pour sa capacité à piéger les radicaux libres, ce qui est crucial pour prévenir les maladies liées au stress oxydatif .

Activité hépatoprotectrice

Les composés thiazoliques ont montré des effets hépatoprotecteurs, ce qui pourrait être bénéfique dans le traitement des troubles hépatiques. La structure spécifique de This compound peut être optimisée pour améliorer cette activité, offrant une nouvelle voie pour le traitement des maladies hépatiques .

Photosensibilisateurs en photothérapie dynamique

Les dérivés thiazoliques servent de photosensibilisateurs en photothérapie dynamique, une modalité de traitement du cancer. La structure unique de This compound pourrait être utilisée pour développer des photosensibilisateurs plus efficaces qui sont activés par la lumière pour produire un effet thérapeutique .

Application dans les cristaux liquides

La structure rigide et plane des composés à base de thiazole les rend adaptés à une utilisation dans les cristaux liquides. Ces matériaux ont des applications dans les écrans et autres dispositifs optiques. Le composé spécifique en question pourrait être étudié pour son utilisation potentielle dans les technologies de pointe des cristaux liquides .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 2-(1,3-thiazol-4-yl)-1h-benzimidazole-5-sulfonamide, have been found to interact withCarbonic Anhydrase 2 .

Mode of Action

Related compounds have been shown to interact with their targets, leading to various physiological effects .

Biochemical Pathways

Thiazole-containing compounds have been reported to activate or inhibit various biochemical pathways and enzymes .

Result of Action

Thiazole-containing compounds have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs .

Action Environment

It is known that factors such as ph, temperature, and the presence of other compounds can affect the action of many drugs .

Orientations Futures

Analyse Biochimique

Biochemical Properties

2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazole-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes. Additionally, 2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazole-5-carbonitrile can bind to receptor proteins, modulating their signaling pathways. These interactions are crucial for understanding the compound’s potential therapeutic effects .

Cellular Effects

The effects of 2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazole-5-carbonitrile on cells are diverse and depend on the cell type and context. In cancer cells, the compound has been observed to induce apoptosis, a programmed cell death mechanism, by activating specific signaling pathways. It also affects gene expression by modulating transcription factors, leading to changes in cellular metabolism and function. In normal cells, 2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazole-5-carbonitrile can influence cell proliferation and differentiation, highlighting its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, 2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazole-5-carbonitrile exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can activate or inhibit transcription factors, leading to changes in gene expression. These molecular interactions are essential for understanding the compound’s therapeutic potential and its effects on cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazole-5-carbonitrile can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cells. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to 2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazole-5-carbonitrile has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazole-5-carbonitrile vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as reducing tumor growth or modulating immune responses. At high doses, it can cause toxic or adverse effects, including organ damage or systemic toxicity. Understanding the dosage-dependent effects of 2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazole-5-carbonitrile is crucial for its potential therapeutic applications .

Metabolic Pathways

2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazole-5-carbonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can inhibit enzymes involved in glycolysis, leading to changes in glucose metabolism. Additionally, it can affect the tricarboxylic acid cycle, altering energy production and cellular respiration. These metabolic interactions are essential for understanding the compound’s effects on cellular metabolism .

Transport and Distribution

The transport and distribution of 2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazole-5-carbonitrile within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm or nucleus, influencing its activity and function. Understanding the transport and distribution of 2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazole-5-carbonitrile is essential for optimizing its therapeutic potential .

Subcellular Localization

The subcellular localization of 2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazole-5-carbonitrile plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the mitochondria, influencing energy production and apoptosis. Alternatively, it can accumulate in the nucleus, affecting gene expression and DNA repair. Understanding the subcellular localization of 2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazole-5-carbonitrile is essential for elucidating its molecular mechanisms and therapeutic potential .

Propriétés

IUPAC Name |

2-(1,3-thiazol-4-yl)-3H-benzimidazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N4S/c12-4-7-1-2-8-9(3-7)15-11(14-8)10-5-16-6-13-10/h1-3,5-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTQNURVJUCHZDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)NC(=N2)C3=CSC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol](/img/structure/B1380089.png)

![tert-Butyl N-[4-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate](/img/structure/B1380090.png)

![1-[(4-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B1380094.png)

![3-Azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B1380097.png)

![2-[4-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B1380099.png)

![4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride](/img/structure/B1380104.png)

![N-(2-aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide hydrochloride](/img/structure/B1380108.png)